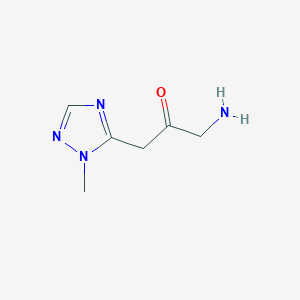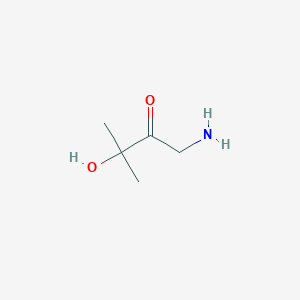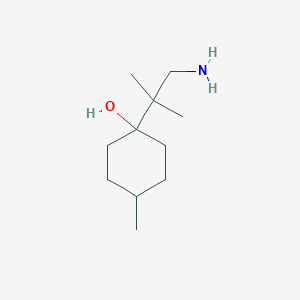![molecular formula C10H11ClN4 B13192659 4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine CAS No. 21253-99-6](/img/structure/B13192659.png)
4-Chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitropyrazole with cyclopentanone in the presence of a base, followed by reduction and cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for mass production. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance yield and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different functionalized pyrazolo[3,4-d]pyrimidines .
Wissenschaftliche Forschungsanwendungen
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in inhibiting CDKs, which are important in cell cycle regulation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The primary mechanism of action of 4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine involves the inhibition of CDK2. This inhibition disrupts the cell cycle, particularly the transition from the G1 to S phase, leading to cell cycle arrest and apoptosis. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A broader class of compounds with similar core structures but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-chloro-1-cyclopentyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of CDK2 compared to other similar compounds .
Eigenschaften
CAS-Nummer |
21253-99-6 |
|---|---|
Molekularformel |
C10H11ClN4 |
Molekulargewicht |
222.67 g/mol |
IUPAC-Name |
4-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c11-9-8-5-14-15(7-3-1-2-4-7)10(8)13-6-12-9/h5-7H,1-4H2 |
InChI-Schlüssel |
VPHBDMYEYMERED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C3=C(C=N2)C(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)










![[2-(5-Bromopyrimidin-2-yl)propan-2-yl]dimethylamine](/img/structure/B13192654.png)

